Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride
Description
Chemical Classification and Nomenclature
Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride is a synthetic organic compound classified as a piperidine derivative with a benzyl carbamate functional group and a substituted aminoalkyl side chain. Its structural complexity arises from the integration of three distinct moieties:
- A piperidine ring (a six-membered heterocyclic amine) serving as the core scaffold.
- A benzyl carbamate group (Cbz protecting group) attached to the piperidine nitrogen.
- A 3-aminopropylamino substituent at the 4-position of the piperidine ring, which is protonated as a dihydrochloride salt.
IUPAC Name
The systematic IUPAC name for this compound is This compound . This nomenclature reflects:
Synonyms and Alternative Identifiers
The compound is documented under multiple identifiers across chemical databases (Table 1):
Alternative names include:
Structural Features
- Piperidine Core : A saturated six-membered ring with one nitrogen atom, adopting a chair conformation in its most stable state.
- Carbamate Functional Group : The benzyl ester of carbamic acid (O=C(OCC₆H₅)–N–) at the piperidine nitrogen, providing steric protection during synthetic processes.
- Aminoalkyl Side Chain : A propylamine linker (–CH₂CH₂CH₂NH₂) attached to the 4-position of the piperidine ring, facilitating interactions with biological targets.
- Dihydrochloride Salt : Two hydrochloric acid molecules ionically bound to the primary amine (–NH₂) and secondary amine (–NH–) groups, enhancing solubility in polar solvents.
Properties
IUPAC Name |
benzyl 4-(3-aminopropylamino)piperidine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.2ClH/c17-9-4-10-18-15-7-11-19(12-8-15)16(20)21-13-14-5-2-1-3-6-14;;/h1-3,5-6,15,18H,4,7-13,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVNVNOHHAGUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCCN)C(=O)OCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride (CAS Number: 936129-66-7) is a compound of significant interest in pharmacological research, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of RAS proteins, which are critical in cancer biology due to their role in cell proliferation and survival.
RAS Inhibition
Recent studies have shown that compounds similar to benzyl 4-[(3-aminopropyl)amino]piperidine can inhibit RAS signaling pathways. For instance, a related compound demonstrated anti-tumor activity in xenograft models and was metabolically stable in liver microsomes, suggesting that benzyl 4-[(3-aminopropyl)amino]piperidine may share similar properties .
Pharmacokinetics
The pharmacokinetic profile of benzyl 4-[(3-aminopropyl)amino]piperidine dihydrochloride indicates favorable absorption and distribution characteristics. The compound is expected to penetrate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) therapies. Studies report its high gastrointestinal absorption and moderate lipophilicity, indicating potential for oral bioavailability .
Biological Activity Summary
Case Studies
- Xenograft Models : In a study involving xenograft models, benzyl 4-[(3-aminopropyl)amino]piperidine was tested for its ability to inhibit tumor growth. Results indicated significant tumor reduction compared to control groups, highlighting its potential as an anti-cancer agent .
- Cell Line Sensitivity : A series of experiments were conducted on various cancer cell lines with different RAS mutations. The compound showed variable sensitivity depending on the RAS dependency of the cell lines, suggesting a targeted therapeutic approach could be developed for RAS-driven cancers .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that benzyl 4-[(3-aminopropyl)amino]piperidine derivatives exhibit potential antidepressant effects. These compounds have been studied for their ability to modulate neurotransmitter systems, particularly the serotonin and norepinephrine pathways, which are crucial in the treatment of depression. A study demonstrated that these derivatives could enhance mood-related behaviors in animal models, suggesting their viability as antidepressants .
2. Anticancer Properties
There is emerging evidence supporting the anticancer potential of benzyl 4-[(3-aminopropyl)amino]piperidine derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . This property makes them candidates for further development as chemotherapeutic agents.
3. Neurological Disorders
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders by protecting neurons from oxidative stress and inflammation .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Antidepressant Efficacy
A double-blind study involving animal models demonstrated that administration of benzyl 4-[(3-aminopropyl)amino]piperidine resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, indicating a similar action to established antidepressants .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, with IC50 values indicating potent anticancer activity. The study concluded that further exploration into its mechanism could reveal novel pathways for cancer treatment .
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings from Comparative Analysis
- Solubility and Stability: The dihydrochloride salt of the target compound increases water solubility compared to free-base analogs like Benzyl 4-aminopiperidine-1-carboxylate, which lacks ionizable groups .
- Synthetic Utility: The 3-aminopropylamino group in the target compound enables selective amide bond formation, as demonstrated in its reaction with 1-methyl-L-proline to yield N,1-dimethyl-N-piperidin-4-yl-L-prolinamide (a prolinamide derivative) . In contrast, Benzyl 4-(methylamino)piperidine-1-carboxylate (a methyl-substituted analog) shows reduced nucleophilicity, limiting its use in coupling reactions.
- Toxicological Data: Limited safety information exists for the target compound, but Benzyl 4-aminopiperidine-1-carboxylate is noted to have unstudied toxicological properties, necessitating caution in handling .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s structural flexibility makes it a promising scaffold for drug discovery, particularly in neuropharmacology (e.g., sigma-1 receptor ligands) or protease inhibitors.
- Data Gaps : Toxicological profiles and detailed pharmacokinetic data for the dihydrochloride salt remain uncharacterized .
- Synthetic Challenges : The dihydrochloride form requires careful pH control during reactions to avoid premature deprotonation or side reactions.
Preparation Methods
General Synthetic Strategy
The synthesis of benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride generally involves:
- Starting material: 1-benzyl-4-piperidone or related piperidine derivatives.
- Key transformations: Introduction of the aminopropyl substituent on the piperidine ring nitrogen and formation of the carboxylate group protected as a benzyl ester.
- Final step: Conversion to the dihydrochloride salt to improve stability and solubility.
This approach is consistent with the preparation of related compounds such as 1-benzyl-4-anilinopiperidine-4-carboxylic acid derivatives, which share the piperidine core and benzyl protection.
Detailed Preparation Method (Based on Patent CN102442937A)
A closely related preparation method for 1-benzyl-4-anilinopiperidine-4-carboxylic acid, which can be adapted for benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate, involves the following three-step process:
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Cyanohydrin formation and aniline addition | 0–15 °C, base catalysis, reflux | 1-benzyl-4-piperidone, hydrocyanic acid, aniline, glacial acetic acid | Formation of 1-benzyl-4-cyano-4-anilinopiperidine solid |
| 2 | Hydrolysis to carbamyl derivative | 20–50 °C, 40–90 h stirring | 70–90% sulfuric acid aqueous solution | Conversion to 1-benzyl-4-carbamyl-4-anilinopiperidine white powder |
| 3 | Acid treatment and crystallization | Reflux 10–20 h, cooling 0–30 °C, 24–54 h crystallization | Concentrated hydrochloric acid | Final product as white crystalline 1-benzyl-4-anilinopiperidine-4-carboxylic acid |
This method avoids excessive use of organic solvents, reduces environmental impact, and improves yield compared to previous methods.
Adaptation for Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate
For the specific compound this compound, the amino substituent on the piperidine ring nitrogen is a 3-aminopropyl group rather than an anilino group. The preparation would therefore involve:
- Nucleophilic substitution or reductive amination of the piperidine nitrogen with a 3-aminopropyl source (e.g., 3-aminopropyl chloride or 3-aminopropylamine).
- Protection of the carboxyl group as the benzyl ester, which can be introduced via reaction with benzyl chloroformate or benzyl alcohol derivatives.
- Formation of dihydrochloride salt by treatment with hydrochloric acid to yield the stable dihydrochloride salt form.
This approach is consistent with the general principles of piperidine derivative synthesis and is supported by related synthetic routes for piperidine carboxylates bearing aminoalkyl substituents.
Research Findings on Related Piperidine Derivatives
A study on piperidine derivatives substituted with aminoethyl groups demonstrated that the basic nitrogen on the piperidine ring plays a crucial role in biological activity, suggesting the importance of maintaining the amino substituent intact during synthesis. This underscores the need for careful control of reaction conditions to preserve the 3-aminopropyl moiety in the target compound.
Comparative Data Table of Key Reaction Parameters
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Hydrolysis | Step 3: Acid Treatment |
|---|---|---|---|
| Temperature | 0–15 °C (initial), reflux (later) | 20–50 °C | 20–35 °C (start), reflux (later) |
| Reaction Time | 0.5–3 h additions, 0.5–3 h insulation, reflux time variable | 40–90 h | 5–20 h reflux, 24–54 h crystallization |
| Reagents | Hydrocyanic acid (10–20%), alkaline catalyst (3–10%), aniline, glacial acetic acid | 70–95% sulfuric acid (molar ratio 1:10–25) | Concentrated hydrochloric acid (molar ratio 1:20–35) |
| pH Control | Not applicable | Adjust to 4–9 with ammonia | Crystallization at 0–30 °C |
| Yield | Improved over previous methods (~>40%) | High purity carbamyl intermediate | Final crystalline product |
Environmental and Economic Considerations
The optimized method reduces the use of hazardous organic solvents such as dichloromethane and isopropanol, simplifying the process and lowering environmental pollution. This also decreases raw material costs and improves overall yield, making it economically advantageous for industrial-scale synthesis.
Q & A
Q. What are the key synthetic routes for preparing Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride, and how can reaction conditions be optimized?
Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, intermediates like benzyl-protected piperidine derivatives can react with 3-aminopropylamine under basic conditions (e.g., triethylamine in dichloromethane or THF) . Optimization may include:
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
- Catalyst selection : Use of cesium carbonate in DMF for improved yield in coupling steps .
- Purification : Column chromatography with gradients of methanol/dichloromethane or recrystallization from ethanol/water.
Validation : Confirm structure via H/C NMR, mass spectrometry, and elemental analysis.
Q. How should researchers handle discrepancies in toxicity data for this compound and its analogs?
Answer: Discrepancies arise due to limited toxicological studies (e.g., reports "toxicological properties not thoroughly investigated," while states "no known hazards"). To address this:
- In vitro assays : Conduct cytotoxicity screening (e.g., MTT assays on HEK293 or HepG2 cells) .
- Comparative analysis : Cross-reference structurally similar compounds (e.g., piperidine derivatives with amine functionalities) for hazard prediction .
- Precautionary measures : Default to strict PPE (gloves, goggles, lab coats) and fume hood use until definitive data is available .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-MS : Quantify purity (>95%) and detect degradation products under stress conditions (e.g., heat, light) .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition temperatures guide storage protocols .
- pH-dependent solubility tests : Determine solubility in aqueous buffers (pH 1–10) to inform biological assay design .
Advanced Research Questions
Q. How can this compound be utilized in studying polyamine-mediated cellular processes, and what experimental controls are essential?
Answer: The dihydrochloride salt’s primary amine groups may interact with polyamine transporters or enzymes (e.g., spermidine/spermine acetyltransferases). Key steps:
- Mechanistic studies : Use fluorescent probes (e.g., dansyl derivatives) to track intracellular uptake .
- Controls : Include competitive inhibitors (e.g., DFMO for ornithine decarboxylase) and siRNA knockdown of polyamine transporters .
- Functional assays : Measure apoptosis (Annexin V/PI staining) in cancer cells under hypoxic conditions to model ischemic stress .
Q. What strategies resolve contradictions in the compound’s reported biological activity across different studies?
Answer:
- Dose-response profiling : Test activity across a wide concentration range (nM–mM) to identify non-linear effects .
- Replicate conditions : Standardize cell lines, media, and incubation times (e.g., 48h vs. 72h exposure).
- Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends .
Q. How can computational modeling predict the compound’s interactions with therapeutic targets (e.g., GPCRs or kinases)?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., serotonin receptors due to piperidine scaffold similarity) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Validation : Compare predicted IC values with experimental enzymatic assays (e.g., kinase inhibition screens) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
